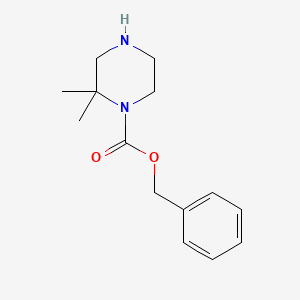

Benzyl 2,2-dimethylpiperazine-1-carboxylate

Descripción general

Descripción

Benzyl 2,2-dimethylpiperazine-1-carboxylate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,2-dimethylpiperazine-1-carboxylate typically involves the reaction of 2,2-dimethylpiperazine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2,2-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Benzyl 2,2-dimethylpiperazine-1-carboxylate is a piperazine derivative with a molecular weight of approximately 248.32 g/mol. It features a piperazine ring substituted with benzyl and carboxylate groups and is typically a liquid at room temperature. This compound has garnered attention for its potential use in medicinal chemistry and various scientific research fields.

Scientific Research Applications

This compound has diverse applications in scientific research.

Antimicrobial and Antiviral Properties: It has been studied for its potential antimicrobial and antiviral properties, suggesting its utility in developing therapeutic agents. The compound may interact with various biological targets, influencing enzyme activity and cellular processes. It has also been observed to affect gene expression related to metabolic pathways, indicating its potential role in metabolic regulation.

Interactions with Biomolecules: Studies have focused on the interactions of this compound with various biomolecules. Its interactions with cytochrome P450 enzymes are particularly significant as they play crucial roles in drug metabolism. Furthermore, the compound's ability to modulate cellular signaling pathways suggests potential implications for drug development and therapeutic interventions.

Synthesis: this compound can be synthesized through several methods. One method involves converting a primary amine into bis(oximinoalkyl)amine through double Michael addition to nitrosoalkenes, followed by catalytic reductive cyclization of the dioxime unit to give a piperazine ring .

Potential Therapeutic Agent: Benzyl 2,2-dimethylpiperazine derivatives possess potent antagonistic properties against CCR1 (C-C chemokine receptor type 1). This receptor plays a crucial role in inflammatory diseases. BDP-1C derivatives exhibit good binding affinity and favorable pharmacokinetic properties, suggesting their potential as superior therapeutic agents compared to existing treatments for inflammatory diseases.

Comparable Compounds: this compound shares structural similarities with other piperazine derivatives but possesses unique characteristics that distinguish it from them.

- Benzyl 2,6-dimethylpiperazine-1-carboxylate has a different substitution pattern on the piperazine ring.

- 4-Benzyloxy-2-methylpiperazine contains an ether linkage instead of a carboxylate.

- N-Benzylpiperazine lacks the carboxylic acid functionality.

Mecanismo De Acción

The mechanism of action of benzyl 2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Benzyl 2,2-dimethylpiperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

N-Benzylpiperazine: Similar structure but lacks the 2,2-dimethyl substitution.

1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a benzyl group.

1-(2-Pyridyl)piperazine: Contains a pyridyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Actividad Biológica

Benzyl 2,2-dimethylpiperazine-1-carboxylate (BDMPC) is a compound belonging to the piperazine class, which has garnered attention due to its diverse biological activities. This article will explore the synthesis, biological properties, and potential therapeutic applications of BDMPC, supported by research findings and data tables.

Chemical Structure and Synthesis

BDMPC has a molecular formula of C14H20N2O2, characterized by a piperazine ring with benzyl and carboxylate functional groups. The synthesis of BDMPC typically involves multi-step reactions starting from readily available piperazine derivatives. The specific methods for synthesizing BDMPC have been documented, although details are often omitted for safety reasons due to the complexity of chemical reactions involved.

Antagonistic Properties

Research indicates that BDMPC exhibits significant antagonistic properties against C-C chemokine receptor type 1 (CCR1), which is implicated in various inflammatory diseases. Studies have shown that derivatives of BDMPC possess good binding affinities to CCR1 and demonstrate favorable pharmacokinetic profiles, suggesting their potential as therapeutic agents.

Antitumor Activity

Preliminary studies have suggested that BDMPC may possess antitumor activity. In vitro assays have shown that piperazine derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to BDMPC were tested against Ehrlich Ascites Carcinoma (EAC) cells, revealing significant cytotoxic effects at specific concentrations . The following table summarizes the observed effects of related compounds on EAC cell viability:

| Compound | Concentration (mg/kg) | Cell Viability (%) | Significant Findings |

|---|---|---|---|

| Compound A | 100 | 30 | Induced apoptosis in G0/G1 phase |

| Compound B | 100 | 25 | Reduced S-phase fraction significantly |

| BDMPC | 100 | TBD | Potentially similar effects expected |

The mechanism by which BDMPC exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific receptors and enzymes plays a crucial role in its pharmacological activity. For example, the binding affinity to CCR1 suggests a pathway that could modulate inflammatory responses.

Case Studies and Experimental Findings

Several studies have explored the biological activities of BDMPC and its derivatives:

- Antitubercular Activity : Preliminary research indicates potential antitubercular effects, although detailed studies are required to confirm these findings.

- Antimalarial and Antifungal Properties : Similar compounds have demonstrated activity against malaria and fungal infections, suggesting that BDMPC may also share these properties.

- Neurotoxicity Assessment : Given the presence of the piperazine ring, some derivatives have been assessed for neurotoxic effects. Caution is advised when handling these compounds due to possible psychoactive properties associated with certain piperazine derivatives.

Propiedades

IUPAC Name |

benzyl 2,2-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2)11-15-8-9-16(14)13(17)18-10-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSAOWHLVZPQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680035 | |

| Record name | Benzyl 2,2-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846052-89-9 | |

| Record name | Benzyl 2,2-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.